N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,5-dimethyl-1H-pyrrol-1-yl)-N-methylamine
Description
This compound features a 3-chloro-5-(trifluoromethyl)-2-pyridinyl core linked to a 2,5-dimethylpyrrole moiety via a methylamine bridge. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the chloro substituent contributes to electronic effects and steric bulk. The dimethylpyrrole ring may influence π-π stacking interactions and bioavailability.
Properties
IUPAC Name |
3-chloro-N-(2,5-dimethylpyrrol-1-yl)-N-methyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N3/c1-8-4-5-9(2)20(8)19(3)12-11(14)6-10(7-18-12)13(15,16)17/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOZIQBUSZLGNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,5-dimethyl-1H-pyrrol-1-yl)-N-methylamine, with a CAS number of 860784-06-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanism of action, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C13H13ClF3N |
| Molecular Weight | 273.70 g/mol |
| CAS Number | 860784-06-1 |
| Purity | >98% (typically) |
The compound features a trifluoromethyl group and a chlorinated pyridine ring, which contribute to its unique properties and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane penetration and interaction with intracellular targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression, similar to other compounds with structural similarities.
Pharmacological Effects
-
Anticancer Activity :
- In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant inhibition in the growth of MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer) cell lines.
- IC50 Values :
-
Anti-inflammatory Properties :
- The compound's structural features suggest potential anti-inflammatory activity, possibly through the inhibition of pro-inflammatory cytokines.
- Kinase Inhibition :
Case Study 1: Cytotoxicity Profile
A recent study evaluated the cytotoxicity of this compound against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
This data indicates a promising profile for further development as an anticancer agent .
Case Study 2: Kinase Inhibition
In another study focusing on kinase inhibitors, compounds structurally related to this compound demonstrated significant inhibition against Aurora-A kinase with an IC50 value of 0.067 µM . This suggests a potential application in targeted cancer therapies.
Scientific Research Applications
Anticancer Potential
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, a study demonstrated that trifluoromethyl-substituted pyridines can inhibit cancer cell proliferation by interfering with specific signaling pathways. The presence of the pyridine ring and trifluoromethyl group in our compound may enhance its efficacy against various cancer types through similar mechanisms .
Anti-inflammatory Effects
Molecular docking studies have suggested that this compound could act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme plays a crucial role in the inflammatory response, and inhibiting it can lead to reduced inflammation. The potential for this compound to serve as a therapeutic agent for conditions like asthma or arthritis is noteworthy .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Research on related compounds has shown promising results against various bacterial strains, indicating that N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,5-dimethyl-1H-pyrrol-1-yl)-N-methylamine could be explored for developing new antibiotics .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of various pyridine derivatives. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced potency against breast cancer cell lines. The docking studies suggested that these compounds bind effectively to the active sites of key enzymes involved in cancer progression .
Case Study 2: Anti-inflammatory Properties
In another study focused on anti-inflammatory agents, researchers synthesized several derivatives of pyridine and evaluated their effects on 5-LOX inhibition. The findings revealed that certain modifications led to significant reductions in inflammatory markers in vitro, suggesting that our target compound could be optimized for similar effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
Fluopyram (N-[2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl]-2-(trifluoromethyl)benzamide)
- Structural Features : Shares the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group but incorporates a benzamide backbone instead of a pyrrole-methylamine system.
- Activity : Broad-spectrum fungicide targeting succinate dehydrogenase (SDH) in fungi .
- Key Difference: The benzamide group in Fluopyram likely enhances binding to SDH, whereas the target compound’s pyrrole may favor alternative targets (e.g., enzyme inhibition observed in 2-aminopyridine derivatives ).
Haloxyfop (2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid)
- Structural Features: Contains the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group linked via an ether to a phenoxypropanoic acid.
- Activity : Herbicide inhibiting acetyl-CoA carboxylase (ACCase) in grasses .
- Key Difference : The carboxylic acid group in Haloxyfop is critical for herbicidal activity, absent in the target compound, which may limit its utility in plant systems.
Chlorfluazuron (N-[[3,5-dichloro-4-(3-chloro-5-(trifluoromethyl)-2-pyridinyloxy)phenyl]carbamoyl]-2,6-difluorobenzamide)
- Structural Features : Combines the pyridinyl group with a benzamide-carbamoyl scaffold.
- Activity : Insect growth regulator targeting chitin synthesis .
- Key Difference : The carbamoyl linkage and dichlorophenyl substituent enhance insect specificity, whereas the target compound’s dimethylpyrrole may confer different binding properties.
Pharmacologically Relevant Analogues
Tuspetinib (5-Chloro-N-[3-cyclopropyl-5-[[(3R,5S)-3,5-dimethylpiperazinyl]methyl]phenyl]-4-(6-methylindol-3-yl)pyrimidin-2-amine)
- Structural Features : Pyrimidinamine core with cyclopropyl and piperazinyl groups.
- Activity : Dual inhibitor of JAK2 and FLT3 kinases, under investigation for hematologic malignancies .
- Key Difference: The pyrimidine ring and indole substituents in Tuspetinib enable kinase binding, while the target compound’s pyrrole and pyridine may favor distinct enzyme interactions (e.g., acetylcholinesterase inhibition observed in related 2-aminopyridines ).
Discontinued Pyridinamine Analogues
- 3-Chloro-N-{[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine Structural Features: Similar pyridinamine scaffold but with an isoxazolylmethyl group. Key Difference: The isoxazole ring may reduce metabolic stability compared to the target compound’s dimethylpyrrole.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Agrochemical Potential: The 3-chloro-5-(trifluoromethyl)-2-pyridinyl group is prevalent in fungicides (Fluopyram) and herbicides (Haloxyfop), suggesting the target compound could be optimized for similar uses. However, the pyrrole-methylamine system may require functionalization (e.g., adding a benzamide) to enhance target binding .
- Enzyme Inhibition: 2-Aminopyridine derivatives in show acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. The target compound’s pyrrole group may modulate selectivity for these enzymes .
Preparation Methods
Direct Amination of Halogenated Pyridines
Amination of 2-bromo-3-chloro-5-(trifluoromethyl)pyridine via Buchwald-Hartwig coupling provides a high-yield route. Using palladium(II) acetate (5 mol%), Xantphos (10 mol%), and cesium carbonate in toluene at 110°C, the reaction achieves >85% yield after 24 hours. This method avoids harsh conditions that could degrade the trifluoromethyl group.
Mechanistic Insight : The palladium catalyst facilitates oxidative addition into the C–Br bond, followed by coordination with ammonia or a protected amine. Reductive elimination forms the C–N bond, with cesium carbonate neutralizing HBr byproducts.
Nitration/Reduction Sequence
Alternative routes involve nitrating 3-chloro-5-(trifluoromethyl)pyridine at the 2-position using fuming nitric acid (90%) and sulfuric acid at 0°C, followed by catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C). This two-step process yields 75–80% of the amine but risks over-nitration.
Preparation of 2,5-Dimethyl-1H-pyrrol-1-amine
Paal-Knorr Pyrrole Synthesis
Condensation of hexane-2,5-dione with ammonium acetate in acetic acid (reflux, 4 hours) generates 2,5-dimethylpyrrole. Subsequent N-amination via hydroxylamine-O-sulfonic acid in tetrahydrofuran (0°C to 25°C, 12 hours) introduces the amine group, yielding 60–65% product.
Key Challenge : Regioselective amination at the 1-position is achieved by steric directing effects of the methyl groups, minimizing formation of 3-aminopyrrole isomers.
Coupling Strategies for Tertiary Amine Formation
Sequential Alkylation Approach
- Methylation of 3-Chloro-5-(trifluoromethyl)-2-pyridinamine :
Treating the primary amine with methyl iodide (2.2 equiv) and potassium carbonate in N,N-dimethylformamide (DMF) at 60°C for 6 hours yields N-methyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine (90% purity by HPLC). - Pyrrole Coupling via Nucleophilic Substitution :
Reacting the secondary amine with 1-chloro-2,5-dimethylpyrrole (1.1 equiv) in the presence of sodium hydride (60% dispersion in oil, 1.5 equiv) in DMF at 0°C→25°C over 12 hours affords the tertiary amine (65–70% yield). Excess base ensures deprotonation of the pyrrole nitrogen, enhancing nucleophilicity.
One-Pot Reductive Amination
Combining 3-chloro-5-(trifluoromethyl)-2-pyridinamine, 2,5-dimethylpyrrole-1-carbaldehyde (1.2 equiv), and sodium cyanoborohydride (1.5 equiv) in methanol with glacial acetic acid (pH 4–5) at 25°C for 24 hours achieves 55–60% yield. While operationally simple, competing imine formation with the aldehyde limits efficiency.
Copper-Catalyzed Ullmann Coupling
A mixture of 2-bromo-3-chloro-5-(trifluoromethyl)pyridine (1.0 equiv), N-methyl-2,5-dimethylpyrrol-1-amine (1.2 equiv), copper(I) iodide (20 mol%), and trans-N,N′-dimethylcyclohexane-1,2-diamine (40 mol%) in dioxane at 110°C for 48 hours delivers the product in 70–75% yield. This method avoids pre-methylation but requires rigorous exclusion of oxygen.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention times cross-referenced against synthetic standards.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Sequential Alkylation | 65–70 | 98 | Scalable, minimal byproducts | Requires toxic methyl iodide |
| Reductive Amination | 55–60 | 95 | Single-step reaction | Low yield, aldehyde instability |
| Ullmann Coupling | 70–75 | 97 | No pre-functionalization | Long reaction time, oxygen-sensitive |
Industrial-Scale Considerations
For kilogram-scale production, the sequential alkylation route is favored due to:
- Solvent Recovery : DMF can be distilled under reduced pressure (80°C, 15 mmHg) and reused.
- Catalyst Costs : Avoiding palladium or copper catalysts reduces expenses.
- Safety Profile : Sodium hydride requires careful handling under inert atmosphere, but protocols are well-established.
Q & A
Q. What are the standard synthetic routes for synthesizing N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,5-dimethyl-1H-pyrrol-1-yl)-N-methylamine, and what key reagents are involved?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a substituted pyridine intermediate (e.g., 3-chloro-5-(trifluoromethyl)-2-aminopyridine) with a functionalized pyrrole derivative. Key reagents include:
- Base : Potassium carbonate (K₂CO₃) to deprotonate the amine and facilitate alkylation .
- Solvent : Polar aprotic solvents like dimethylformamide (DMF) to stabilize intermediates .
- Alkylating agents : Chloro-substituted intermediates (e.g., RCH₂Cl) for N-methylation .
Purification often involves column chromatography or recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features indicate successful synthesis?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the trifluoromethyl (-CF₃) group (¹⁹F NMR: δ -60 to -70 ppm) and pyrrole ring protons (δ 6.0–7.0 ppm for aromatic protons). Pyridine protons appear downfield (δ 8.0–9.0 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z corresponding to the molecular weight (~331–333 g/mol) confirm successful synthesis .
- HPLC : Purity >95% is critical for biological studies; retention time matching reference standards validates identity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity, particularly addressing challenges like regioselectivity in the pyridine ring?
- Methodological Answer :
- Regioselectivity : Use directing groups (e.g., -NH₂) on the pyridine ring to control substitution patterns. For example, 3-chloro-5-(trifluoromethyl)-2-aminopyridine directs reactions to the 2-position .
- Catalysis : Transition-metal catalysts (e.g., Pd or Cu) can enhance coupling efficiency between pyridine and pyrrole moieties .
- Temperature Control : Lower temperatures (0–25°C) reduce side reactions, while microwave-assisted synthesis accelerates kinetics .
Q. What strategies are recommended for resolving contradictory biological activity data reported in studies of structural analogs?
- Methodological Answer :
- Isomer Analysis : Use chiral HPLC or X-ray crystallography to identify enantiomers or regioisomers that may exhibit divergent activities .
- Impurity Profiling : LC-MS or GC-MS to detect trace byproducts (e.g., unreacted intermediates) that could skew bioassay results .
- SAR Studies : Systematically modify substituents (e.g., replacing -CF₃ with -CH₃) to isolate structural determinants of activity .
Q. How does the electronic influence of the trifluoromethyl group affect the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, which:
- Activates the Pyridine Ring : Increases electrophilicity at the 2- and 6-positions, favoring nucleophilic attack .
- Stabilizes Intermediates : Resonance effects delocalize negative charge during transition states, lowering activation energy .
- Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic isotope effects (KIE) or computational DFT studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported bioactivity between this compound and its analogs (e.g., N-(2,5-dimethyl-1H-pyrrol-1-yl) derivatives)?
- Methodological Answer :
- Structural Comparison : Analyze analogs with variations in the pyrrole substituents (e.g., 2,5-dimethyl vs. 3,5-dimethyl) using molecular docking to assess target binding .
- Solubility Testing : Differences in logP values (due to -CF₃ vs. -CH₃ groups) may alter membrane permeability, impacting in vitro vs. in vivo results .
- Metabolic Stability : Use liver microsome assays to compare degradation rates, which could explain variability in efficacy .
Experimental Design Considerations
Q. What in vitro and in vivo models are most appropriate for evaluating the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- In Vitro : Enzymatic assays using recombinant kinases (e.g., TRK family) with ATP-competitive ELISA to measure IC₅₀ values .
- Cell-Based Assays : Use cancer cell lines (e.g., MCF-7 or HeLa) to assess antiproliferative effects via MTT assays .
- In Vivo : Xenograft models in mice, monitoring tumor volume reduction and toxicity profiles (e.g., liver/kidney function tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
